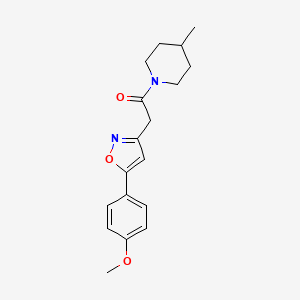

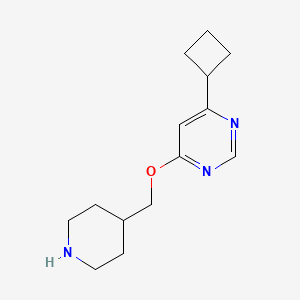

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone" is a heterocyclic compound that likely contains an isoxazole ring, a methoxyphenyl group, and a methylpiperidinyl moiety attached to an ethanone backbone. While the specific compound is not directly studied in the provided papers, similar compounds with isoxazole rings and substituted phenyl groups have been synthesized and analyzed, indicating a potential interest in the chemical and biological properties of such structures.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenyl groups with various core structures. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione involved the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Similarly, the synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives was achieved from 1-(5-fluoro-2-hydroxyphenyl)ethanone . These methods suggest that the synthesis of the compound may also involve the reaction of a methoxyphenyl precursor with an isoxazole derivative, followed by the introduction of a methylpiperidinyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a similar compound was determined to belong to the monoclinic crystal system with specific cell parameters . The molecular docking study of another compound indicated that specific substituents on the phenyl ring are crucial for binding, suggesting that the methoxyphenyl and methylpiperidinyl groups in the compound of interest may play a significant role in its molecular interactions .

Chemical Reactions Analysis

Chemical reactions involving isoxazole derivatives can lead to various rearrangements and the formation of new heterocyclic structures. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine resulted in the formation of imidazo[1,2-a]pyridines and indoles . This indicates that the compound may also undergo similar reactions under the right conditions, potentially leading to the formation of new compounds with interesting chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to determine their potential applications. The optical and thermal properties of a novel heterocyclic compound were analyzed using UV-visible and thermal analysis, showing transparency in the visible region and thermal stability . The biological activity of another compound was assessed, revealing fungicidal activity . These studies suggest that the compound "2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone" may also possess unique physical, chemical, and biological properties that could be of interest in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Antimicrobial Activity : A study on the synthesis of isoxazole derivatives, including those related to the specified compound, highlighted their potential in antimicrobial applications. These compounds were synthesized and tested for in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating the compound's relevance in the development of new antimicrobial agents (K. S. Kumar et al., 2019).

Mass Spectrometric and Pyrolytic Behavior : Research on arylsubstituted isoxazolines, which share structural similarities with the specified compound, focused on their synthesis and behavior under mass spectrometry and pyrolysis. This study aids in the understanding of the compound's stability and reactivity, facilitating its identification in complex mixtures, such as plant extracts (P. Dallakian et al., 1998).

Photolysis in the Presence of Sulfuric Acid and Benzene Derivatives : Another study investigated the photolysis of related benzisoxazole compounds, shedding light on the chemical transformations these compounds can undergo when exposed to light in the presence of specific reagents. This research provides insights into the photochemical stability and reactivity of the compound, which could be essential for its applications in photochemical processes or as a photostable agent (Thomas Doppler et al., 1979).

Potential Applications

In Vitro Pharmacological Characterization : Isoxazolopyridone derivatives, closely related to the specified compound, have been characterized for their pharmacological properties, particularly as allosteric metabotropic glutamate receptor 7 antagonists. These findings open up potential applications in neuropharmacology, offering a new avenue for the development of treatments for central nervous system disorders (G. Suzuki et al., 2007).

Tuning Solid-State Fluorescence : The synthesis of compounds that incorporate the specified structure has been explored for their ability to tune solid-state fluorescence by regulating the arrangement of fluorophores. This research suggests potential applications in the development of fluorescent materials for sensing, imaging, or optoelectronic devices (Baoli Dong et al., 2012).

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-7-9-20(10-8-13)18(21)12-15-11-17(23-19-15)14-3-5-16(22-2)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLDEYBTGXCIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)